In-Depth Technical Guide: Chemical Properties of 2,4-Difluoro U-48800 Hydrochloride
In-Depth Technical Guide: Chemical Properties of 2,4-Difluoro U-48800 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of 2,4-Difluoro U-48800 hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and forensic analysis.
Chemical and Physical Properties
2,4-Difluoro U-48800 hydrochloride is a synthetic opioid classified as a utopioid.[1] It is an analytical reference standard intended for research and forensic applications and is not for human or veterinary use.[1] The compound is a crystalline solid.[1]
| Property | Value | Source |
| Formal Name | trans-2-(2,4-difluorophenyl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride | [1] |
| CAS Number | 2740304-36-1 | [1] |
| Molecular Formula | C₁₇H₂₄F₂N₂O • HCl | [1] |
| Formula Weight | 346.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| SMILES | FC1=CC=C(CC(N(C)[C@H]2--INVALID-LINK--CCCC2)=O)C(F)=C1.Cl | [1] |
| InChI | InChI=1S/C17H24F2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m1./s1 | [1] |
| InChI Key | QNIXOIRJLOXTHO-QNBGGDODSA-N | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Pharmacological Profile
Initial reports on the pharmacological activity of U-48800 analogs have presented a mixed profile. While some sources describe U-48800 as a selective µ-opioid receptor agonist with a potency approximately 7.5 times that of morphine in animal models, other information suggests it acts as a κ-opioid receptor agonist.[2]
A recent in vitro study by Vandeputte et al. investigated the µ-opioid receptor (MOR) activation potential of 2,4-Difluoro U-48800. The findings from this study indicate that the compound is a weak partial agonist or antagonist at the MOR. In their assays, maximum receptor activation was not achieved, and the EC₅₀ value was determined to be greater than 22 µM.[1][3] This suggests a significantly lower potency at the µ-opioid receptor compared to traditional opioids.
Further research is required to fully elucidate the binding affinities (Ki) and functional activities (EC₅₀, Emax) of 2,4-Difluoro U-48800 hydrochloride at the delta (DOR) and kappa (KOR) opioid receptors to establish a complete pharmacological profile.
Experimental Protocols
Synthesis of 2,4-Difluoro U-48800 Hydrochloride
A general procedure for the synthesis of related U-47700 analogs is as follows:
-
To a solution of the appropriate precursor amine (e.g., (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane) and triethylamine (B128534) in a suitable solvent such as dry diethyl ether, the corresponding acid chloride (e.g., 2-(2,4-difluorophenyl)acetyl chloride) is added.
-
The reaction mixture is stirred at room temperature for a specified period, typically overnight.
-
The mixture is then extracted with an organic solvent like ethyl acetate, washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation.
-
The final hydrochloride salt is prepared by treating the purified free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether.[4]
In Vitro Opioid Receptor Binding Assay (General Protocol)
The following is a generalized protocol for determining the binding affinity of a compound to opioid receptors, which can be adapted for 2,4-Difluoro U-48800 hydrochloride.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compound (2,4-Difluoro U-48800 hydrochloride).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Thaw and suspend cell membranes in incubation buffer to a specific protein concentration.
-
In assay tubes, incubate the membrane suspension with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled antagonist (e.g., naltrexone).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).[5]
[³⁵S]GTPγS Functional Assay (General Protocol)
This assay measures the functional activation of G-protein coupled opioid receptors by an agonist.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (2,4-Difluoro U-48800 hydrochloride).
-
Reference agonist (e.g., DAMGO for MOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of GDP at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ and Emax values from the curve using non-linear regression.[6][7]
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the G-protein pathway and the β-arrestin pathway.[8][9]
-
G-protein Pathway: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability and are associated with the analgesic effects of opioids.[10]
-
β-arrestin Pathway: Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling cascades that are independent of G-proteins. The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance, although this is an area of ongoing research and debate.[10][11][12]
The specific signaling bias of 2,4-Difluoro U-48800 hydrochloride (i.e., its preference for activating the G-protein pathway versus the β-arrestin pathway) has not been reported. Given its characterization as a weak partial agonist/antagonist at the µ-opioid receptor, it may exhibit a distinct signaling profile compared to classic opioid agonists. Further studies are necessary to determine its functional selectivity.
Caption: General signaling pathways of the μ-opioid receptor upon agonist binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]
- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
